3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. The incorporation of trifluorophenyl groups enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Properties
IUPAC Name |
3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-7-2-1-6(8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIPEGAFLKSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves a multi-step process. One common method is the homolytic aromatic alkylation protocol, which is metal-free and involves the use of radical initiators . The reaction conditions often include the use of lead tetraacetate and Minisci reactions under microwave irradiation . The starting materials are usually commercially available or can be synthesized through known procedures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the trifluorophenyl ring.
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The bicyclic framework also contributes to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
Uniqueness
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
